2-[(3-Nitropyridin-2-YL)oxy]acetic acid
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Overview
Description
2-[(3-Nitropyridin-2-YL)oxy]acetic acid is a chemical compound characterized by its nitro group attached to the pyridine ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Nitropyridin-2-YL)oxy]acetic acid typically involves the nitration of pyridine derivatives followed by subsequent reactions to introduce the acetic acid group. One common method involves the reaction of 3-nitropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, purification steps, and the use of catalysts to improve yield and efficiency. The process must be carefully controlled to ensure the safety and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Nitropyridin-2-YL)oxy]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted pyridines or acetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-[(3-Nitropyridin-2-YL)oxy]acetic acid is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its nitro group can interact with biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the design of new drugs.
Industry: In industry, this compound can be used in the manufacture of dyes, pigments, and other materials that require specific chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-[(3-Nitropyridin-2-YL)oxy]acetic acid exerts its effects depends on its molecular targets and pathways involved. The nitro group can act as an electrophile, interacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-Nitropyridine: Similar structure but lacks the acetic acid moiety.
3-Nitropyridine: Different position of the nitro group on the pyridine ring.
2-Acetylpyridine: Contains an acetyl group instead of a nitro group.
Properties
IUPAC Name |
2-(3-nitropyridin-2-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-6(11)4-14-7-5(9(12)13)2-1-3-8-7/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCUFQGEDSHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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